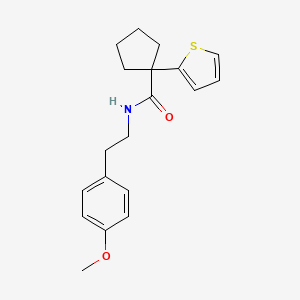![molecular formula C19H24N4O2 B2781732 2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-68-1](/img/structure/B2781732.png)
2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolopyrimidinamine derivative . Pyrazolopyrimidines are a class of compounds that have been found to have broad specificity for enteroviruses . They are part of a larger class of compounds known as 5-amino-pyrazoles, which are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific structure of “2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is not available in the sources retrieved.Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
- Synthesis of Pyranopyrimidine Derivatives : Pyranopyrimidine scaffolds, related to the chemical family of the mentioned compound, have been highlighted for their wide applicability in medicinal and pharmaceutical industries. The synthesis of these compounds employs a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrating the scaffold's potential in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Neuropharmacological Potential
- Functional Chemical Groups for CNS Drugs : A literature review identified heterocycles with nitrogen, sulfur, and oxygen atoms as potent classes for CNS activity. This suggests that compounds like "2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" may have potential applications in developing drugs for CNS disorders, given their structural features (Saganuwan, 2017).
Antimicrobial Activity
- Triazole and Triazole-Containing Hybrids : Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus has shown promising antibacterial activity. While not directly mentioning pyrazolo[1,5-a]pyrimidin-7-amine derivatives, the study underscores the potential of heterocyclic compounds in addressing antibiotic resistance (Li & Zhang, 2021).
Antioxidant Properties
- Aminoethylcysteine Ketimine Decarboxylated Dimer : This review discusses the antioxidant properties of a natural sulfur-containing compound, which, like pyrazolo[1,5-a]pyrimidin derivatives, indicates the interest in exploring the antioxidant potential of various heterocyclic compounds in scientific research (Macone et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)11-20-18-8-13(3)21-19-10-15(22-23(18)19)14-6-7-16(24-4)17(9-14)25-5/h6-10,12,20H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKNZSCZHLQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
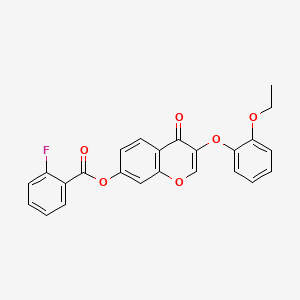
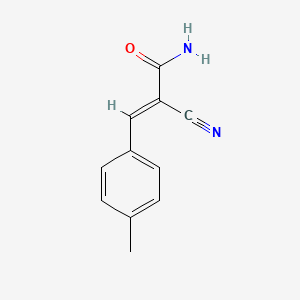
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
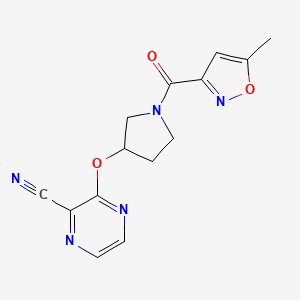

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
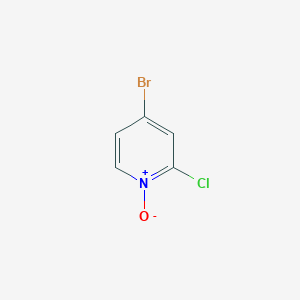
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)
